Methyl 4-bromobenzoate is an organic compound classified as an aromatic ester. It serves as a valuable building block in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. [] Its significance lies in its versatile reactivity, enabling the introduction of the 4-bromobenzoyl moiety into more complex structures.
1.1. Compound Description: This class of compounds features a (1H-1,2,3-triazol-4-yl)methyl 4-bromobenzoate moiety linked to derivatives of (S)-(-)-limonene. The synthesis of these compounds involved epoxidation, azidolysis, and Huisgen's 1,3-dipolar cycloaddition reactions [].
4,4′-Dibromodiphenyl-ether
2.1. Compound Description: This compound, also known as bis(4-bromophenyl) ether, is an aromatic ether with bromine substituents at the para position of both phenyl rings. It was studied alongside Methyl 4-bromobenzoate to investigate the Zeeman effect on nuclear quadrupole resonance [].
4,4′-Dibromodiphenylsulphide
3.1. Compound Description: Similar to the previous compound, 4,4′-Dibromodiphenylsulphide (or bis(4-bromophenyl) sulfide) features two para-brominated benzene rings but connected by a sulfur atom instead of oxygen. Its inclusion in the study allowed for a comparative analysis of the Zeeman effect [].
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate
4.1. Compound Description: This compound serves as a critical intermediate in the synthesis of bisbibenzyls, a class of natural products exhibiting diverse biological activities []. Its synthesis involves a condensation reaction between Methyl 4-bromobenzoate and isovanillin.
Neomarchantin A
5.1. Compound Description: This natural product displays promising antitumor activity. Its total synthesis utilizes Methyl 4-bromobenzoate as one of the starting materials, alongside vanillin, isovanillin, and 3-bromobenzaldehyde [].
2-Phenyl-1,3,4-oxadiazole
6.1. Compound Description: This heterocyclic compound was used to demonstrate the distinct reactivity of a novel manganese base compared to a magnesium base []. While the magnesium base led to ring fragmentation of 2-phenyl-1,3,4-oxadiazole, the manganese base enabled selective metalation.
Various Functionalized Aromatic Substrates
7.1. Compound Description: The research described the manganation of various functionalized aromatic substrates, including Methyl 4-bromobenzoate, Methyl 3-chlorobenzoate, Methyl 4-chlorobenzoate, and Methyl 3-bromobenzoate, using a novel manganese base [].
Biphenyl Derivatives
8.1. Compound Description: The research resulted in the synthesis of various biphenyl derivatives via palladium-catalyzed cross-coupling reactions of the manganated aromatic substrates, including Methyl 3-chlorobenzoate and Methyl 4-chlorobenzoate, with aryl iodides [].
Lactone Derivatives
9.1. Compound Description: The research also explored the reaction of manganated Methyl 3-bromobenzoate with aldehydes, leading to the formation of lactone derivatives [].
Lithium 2-Pyridyltriolborate
10.1. Compound Description: This organoboron reagent was synthesized from 2-bromopyridine, triisopropyl borate, n-butyllithium, and 1,1,1-tris(hydroxymethyl)ethane []. It was then used in a cross-coupling reaction with aryl halides, including Methyl 4-bromobenzoate.
Methyl 4-(2-pyridyl)benzoate
11.1. Compound Description: This biaryl compound was synthesized via a palladium-catalyzed cross-coupling reaction between Methyl 4-bromobenzoate and Lithium 2-pyridyltriolborate [].
Benzophenone and its Derivatives
12.1. Compound Description: The research focused on crystallization-induced phosphorescence of organic luminogens, including benzophenone and its derivatives with halogen substitutions at the para position of the phenyl rings []. Methyl 4-bromobenzoate was also included in this study.
4,4′-Dibromobiphenyl
13.1. Compound Description: This symmetric biaryl compound was investigated alongside Methyl 4-bromobenzoate and benzophenone derivatives for its crystallization-induced phosphorescence properties [].
Benzylzinc bromide
14.1. Compound Description: This organozinc reagent serves as a nucleophilic coupling partner in a visible light-induced nickel-catalyzed Negishi cross-coupling reaction with Methyl 4-bromobenzoate [].
4-Bromoanisole
15.1. Compound Description: This compound is an aryl bromide similar in reactivity to Methyl 4-bromobenzoate. It was employed as a coupling partner in the nickel-catalyzed Negishi cross-coupling reaction under visible light irradiation [].
Phenylethynesulfonamide
16.1. Compound Description: This compound, containing a sulfonamide group attached to a phenyl ring, was used to synthesize a platinum-based anticancer drug candidate [].
17.1. Compound Description: This compound, containing both an iodine and an ester group, was used in a multi-step synthesis leading to a platinum-based anticancer drug candidate [].
Various 4-Bromobenzohydrazide Derivatives
18.1. Compound Description: These derivatives were synthesized from 4-bromobenzoic acid through esterification, hydrazinolysis, and condensation reactions with substituted aryl aldehydes []. These compounds were evaluated for their α-amylase inhibitory potential.
Methyl 4-((trimethylsilyl)ethynyl)benzoate
19.1. Compound Description: This compound is an intermediate formed during the synthesis of pemetrexed, an antifolate drug. It is derived from Methyl 4-bromobenzoate by palladium(0)-catalyzed coupling with trimethyl(phenylethynyl)silane, followed by reduction [].
3-Butyn-1-ol
20.1. Compound Description: This alkyne alcohol serves as the starting material alongside Methyl 4-bromobenzoate in the multi-step synthesis of pemetrexed, an antifolate drug [].
Overview
Methyl 4-bromobenzoate is an aromatic compound characterized by a bromine atom attached to the para position of a benzoate group, with a methyl ester functional group. Its molecular formula is C8H7BrO2 and it has a molecular weight of 215.04 g/mol. This compound is primarily utilized in organic synthesis and has applications in various chemical reactions and processes.
Source
Methyl 4-bromobenzoate can be synthesized from 4-bromobenzoic acid and methanol, among other methods. It is commercially available from various suppliers and can be obtained in high purity (≥98%) for laboratory use .
Classification
Methyl 4-bromobenzoate is classified as a halogenated benzoate and falls under the category of aromatic esters. Its CAS number is 619-42-1, which uniquely identifies this chemical substance in databases .
Synthesis Analysis
Methods
The synthesis of methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with methanol, often facilitated by an acid catalyst or through refluxing with a dehydrating agent. Several synthetic routes have been documented, including:
Esterification Reaction:
Reactants: 4-bromobenzoic acid and methanol.
Conditions: Reflux at elevated temperatures (around 60°C) for several hours.
Yield: High yields (up to 99%) can be achieved through careful control of reaction conditions .
Alternative Synthesis:
Using reagents like dichloro-5,5-dimethylhydantoin to facilitate the reaction under controlled conditions .
Technical Details
The reaction typically involves the formation of an intermediate that subsequently loses water to yield the ester product. The process can be monitored using techniques such as thin-layer chromatography or NMR spectroscopy to confirm the formation of methyl 4-bromobenzoate.
Molecular Structure Analysis
Structure
Methyl 4-bromobenzoate features a planar structure due to the conjugation between the aromatic ring and the carbonyl group of the ester. The presence of the bromine atom at the para position influences both its electronic properties and reactivity.
Data
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
Melting Point: 77-81 °C
Boiling Point: Approximately 252.95 °C (estimated) .
Chemical Reactions Analysis
Reactions
Methyl 4-bromobenzoate participates in several important chemical reactions, including:
Cross-Coupling Reactions:
It can be used as a coupling partner in reactions with organometallic reagents, facilitating the formation of more complex organic molecules.
Nucleophilic Substitution Reactions:
The bromine atom can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis.
Condensation Reactions:
It can react with alcohols or amines to form new esters or amides respectively .
Technical Details
The reactivity of methyl 4-bromobenzoate is influenced by its electronic structure, where the electron-withdrawing bromine enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack.
Mechanism of Action
Process
The mechanism for reactions involving methyl 4-bromobenzoate typically follows these steps:
Formation of Electrophile: The carbonyl carbon becomes more electrophilic due to resonance stabilization from the adjacent bromine.
Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, leading to tetrahedral intermediate formation.
Rearrangement or Elimination: The intermediate undergoes rearrangement or elimination (e.g., loss of bromide) to yield the final product .
Data
This mechanism allows for diverse synthetic pathways, making methyl 4-bromobenzoate a valuable reagent in organic chemistry.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline solid or crystalline powder.
Density: Approximately 1.689g/cm3.
Solubility: Slightly soluble in methanol and chloroform; insoluble in water .
Chemical Properties
Refractive Index: Estimated at around 1.5500.
Stability: Stable under normal laboratory conditions but incompatible with strong oxidizing agents .
Applications
Methyl 4-bromobenzoate has several significant applications:
Organic Synthesis:
Serves as a precursor for synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals.
Environmental Chemistry:
Used to stimulate microbial dechlorination processes for polychlorinated biphenyls (PCBs), aiding in environmental remediation efforts .
Radiochemistry:
Employed in preparing stable radioiodinating reagents for labeling monoclonal antibodies used in cancer radiotherapy .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bisoprolol is a secondary alcohol and a secondary amine. It has a role as an antihypertensive agent, a beta-adrenergic antagonist, an anti-arrhythmia drug and a sympatholytic agent. Bisoprolol is a cardioselective β1-adrenergic blocking agent used to treat high blood pressure. It is considered a potent drug with a long-half life that can be used once daily to reduce the need for multiple doses of antihypertensive drugs. Bisoprolol is generally well tolerated, likely due to its β1-adrenergic receptor selectivity and is a useful alternative to non-selective β-blocker drugs in the treatment of hypertension such as [Carvedilol] and [Labetalol]. It may be used alone or in combination with other drugs to manage hypertension and can be useful in patients with chronic obstructive pulmonary disease (COPD) due to its receptor selectivity. Bisoprolol is a beta-Adrenergic Blocker. The mechanism of action of bisoprolol is as an Adrenergic beta-Antagonist. Bisoprolol is a cardioselective beta-blocker used in the treatment of hypertension. Bisoprolol has not been linked to instances of clinically apparent drug induced liver injury. Bisoprolol Fumarate is the fumarate salt of a synthetic phenoxy-2-propanol-derived cardioselective beta-1 adrenergic receptor antagonist with antihypertensive and potential cardioprotective activities. Devoid of intrinsic sympathomimetic activity, bisoprolol selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, decreasing cardiac contractility and rate, reducing cardiac output, and lowering blood pressure. In addition, this agent may exhibit antihypertensive activity through the inhibition of renin secretion by juxtaglomerular epithelioid (JGE) cells in the kidney, thus inhibiting activation of the renin-angiotensin system (RAS). Bisoprolol has been shown to be cardioprotective in animal models. Bisoprolol is a selective beta-1 adrenergic receptor antagonist with antihypertensive activity and devoid of intrinsic sympathomimetic activity. Bisoprolol selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, bisoprolol prevent the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels. A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS. See also: Bisoprolol Fumarate (has salt form).
Pyridostigmine is a pyridinium ion. Pyridostigmine is a drug that has been approved by the U.S. Food and Drug Administration (FDA) under the brand name Mestinon to treat a condition called myasthenia gravis and under the brand name Regonol to reverse the effects of muscle relaxants. In addition, pyridostigmine has been approved for use by military personnel as a pretreatment for exposure to the chemical nerve agent Soman. It is also being studied as an investigational drug to treat HIV infection. As an investigational HIV drug, pyridostigmine belongs to a group of drugs called immune modulators. Immune modulators (also called immunomodulators) are substances that help to activate, boost, or restore normal immune function. Researchers are currently studying whether pyridostigmine added to antiretroviral therapy (ART) can help a person with HIV increase their CD4 count.
Myasthenia gravis is an autoimmune disease involving dysfunction at the neuromuscular junction, most commonly due to autoantibodies directed against the acetylcholine receptor (AChR), which results in muscle tone loss, muscle weakness, and fatigue. Acetylcholinesterase inhibitors have been the symptomatic treatment of choice in myasthenia gravis since the 1930s with the early use of [physostigmine] and [neostigmine]. By inhibiting the breakdown of acetylcholine in the neuromuscular junction, they increase signalling and relieve symptoms. Pyridostigmine is the current drug of choice, with superior pharmacokinetics and reduced side effects compared to [neostigmine]. In addition to treating myasthenia gravis, pyridostigmine is used to reverse neuromuscular blocks, relieve symptoms in congenital myasthenic syndromes, and protect against certain nerve agents, notably during the Gulf War. Pyridostigmine was granted initial FDA approval on April 6, 1955, as an oral tablet. Possible dose forms have been expanded to include extended-release tablets, syrups, and injections, marketed under various brand and generic names. Pyridostigmine is a Cholinesterase Inhibitor. The mechanism of action of pyridostigmine is as a Cholinesterase Inhibitor. Pyridostigmine is only found in individuals that have used or taken this drug. It is a cholinesterase inhibitor with a slightly longer duration of action than neostigmine. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. Pyridostigmine inhibits acetylcholinesterase in the synaptic cleft by competing with acetylcholine for attachment to acetylcholinesterase, thus slowing down the hydrolysis of acetylcholine, and thereby increases efficiency of cholinergic transmission in the neuromuscular junction and prolonges the effects of acetylcholine. A cholinesterase inhibitor with a slightly longer duration of action than NEOSTIGMINE. It is used in the treatment of myasthenia gravis and to reverse the actions of muscle relaxants. See also: Pyridostigmine Bromide (active moiety of).
Venlafaxine is a tertiary amino compound that is N,N-dimethylethanamine substituted at position 1 by a 1-hydroxycyclohexyl and 4-methoxyphenyl group. It has a role as an antidepressant, a serotonin uptake inhibitor, an adrenergic uptake inhibitor, a dopamine uptake inhibitor, an analgesic, an environmental contaminant and a xenobiotic. It is a member of cyclohexanols, a tertiary alcohol, a tertiary amino compound and a monomethoxybenzene. Venlafaxine is an antidepressant and a serotonin and norepinephrine reuptake inhibitor (SNRI). Its active metabolite, [desvenlafaxine], works by blocking the reuptake of serotonin and norepinephrine, which are key neurotransmitters in mood regulation. Venlafaxine is officially approved to treat major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder in adults. The immediate formulation of the drug, marketed as Effexor, was first approved by the FDA in 1993 and the extended-release formulation, Effexor XR, was later introduced in 1997. Venlafaxine has been used as a first-line treatment for MDD, GAD, social anxiety disorder, and panic disorder in Canada for many years. It was also considered a second-line treatment for obsessive-compulsive disorder (OCD). Venlafaxine was also investigated in off-label uses for the prophylaxis of migraine headaches, for reduction of vasomotor symptoms associated with menopause, and for the management of neuropathic pain (although there is only minimal evidence of efficacy for this condition). Venlafaxine is a Serotonin and Norepinephrine Reuptake Inhibitor. The mechanism of action of venlafaxine is as a Norepinephrine Uptake Inhibitor, and Serotonin Uptake Inhibitor. Venlafaxine is a serotonin and norepinephrine reuptake inhibitor widely used as an antidepressant. Venlafaxine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury. Venlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), are potent inhibitors of neuronal serotonin and norepinephrine reuptake and weak dopamine reuptake inhibitors. This agent may reduce hormone-related vasomotor symptoms. (NCI04) Venlafaxine (brand name: Effexor or Efexor) is an effective antidepressant for many persons; Venlafaxine is a bicyclic antidepressant, and is usually categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI), but it has been referred to as a serotonin-norepinephrine-dopamine reuptake inhibitor. It works by blocking the transporter reuptake proteins for key neurotransmitters affecting mood, thereby leaving more active neurotransmitter in the synapse. The neurotransmitters affected are serotonin (5-hydroxytryptamine) and norepinephrine (noradrenaline) Additionally, in high doses it weakly inhibits the reuptake of dopamine; A comparison of adverse event rates in a fixed dose study comparing venlafaxine 75, 225, and 375 mg/day with placebo revealed a dose dependency for some of the more common adverse events associated with venlafaxine use. The rule for including events was to enumerate those that occurred at an incidence of 5% or more for at least one of the venlafaxine groups and for which the incidence was at least twice the placebo incidence for at least one venlafaxine group. Tests for potential dose relationships for these events (Cochran-Armitage Test, with a criterion of exact 2-sided p-value <= 0.05) suggested a dose-dependency for several adverse events in this list, including chills, hypertension, anorexia, nausea, agitation, dizziness, somnolence, tremor, yawning, sweating, and abnormal ejaculation.[Wyeth Monograph]; Venlafaxine is an effective anti-depressant for many persons; however, it seems to be especially effective for those with treatment resistant depression. Some of these persons have taken two or more antidepressants prior to venlafaxine with no relief. Patients suffering with severe long-term depression typically respond better to venlafaxine than other drugs. However, venlafaxine has been reported to be more difficult to discontinue than other antidepressants. In addition, a September 2004 Consumer Reports study ranked venlafaxine as the most effective among six commonly prescribed antidepressants. However, this should not be considered a definitive finding, since responses to psychiatric medications can vary significantly from individual to individual; however, it seems to be especially effective for those with treatment-resistant depression. Some of these persons have taken two or more antidepressants prior to venlafaxine with no relief. Patients suffering with severe long term depression typically respond better to venlafaxine than other drugs. However, venlafaxine has been reported to be more difficult to discontinue than other antidepressants. In addition, a September 2004 Consumer Reports study ranked venlafaxine as the most effective among six commonly prescribed antidepressants. However, this should not be considered a definitive finding, since responses to psychiatric medications can vary significantly from individual to individual; Venlafaxine hydrochloride is a prescription antidepressant that belongs to the class of antidepressants called serotonin-norepinephrine reuptake inhibitors (SNRI). A Black Box Warning has been issued with Venlafaxine and with other SSRI and SNRI anti-depressants advising of risk of suicide. There is an additional risk if a physician misinterprets patient expression of adverse effects such as panic or akithesia. Careful assessment of patient history and comorbid risk factors such as drug abuse are essential in evaluating the safety of Venlafaxine for individual patients. Another risk is Serotonin syndrome. This is a serious effect that can be caused by interactions with other drugs and is potentially fatal. This risk necessitates clear information to patients and proper medical history. Venlafaxine is used primarily for the treatment of depression, generalized anxiety disorder, obsessive compulsive disorder, social anxiety disorder, and panic disorder in adults. It is also used for other general depressive disorders. Although it is not approved for use in children or adolescents, there is a considerable information by Wyeth on cautions if presecribed to this age group. Venlafaxine hydrochloride is a prescription antidepressant first introduced by Wyeth in 1993. It belongs to class of antidepressants called serotonin-norepinephrine reuptake inhibitors (SNRI). As of August 2006, generic venlafaxine is available in the United States. A cyclohexanol and phenylethylamine derivative that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT. See also: Venlafaxine Hydrochloride (has salt form); Venlafaxine Besylate (is active moiety of); Venlafaxine besylate monohydrate (active moiety of).
Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals. Phenacyl bromide is an alpha-bromoketone that is acetophenone substituted by a bromo group at position 2. It has a role as a metabolite. It is an alpha-bromoketone and a member of acetophenones.